![molecular formula C10H12N2 B11919221 3-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11919221.png)
3-Isopropylimidazo[1,2-A]pyridine
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Overview
Description
3-Isopropylimidazo[1,2-a]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system with an isopropyl substituent at the 3-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules, such as anxiolytic (e.g., alpidem) and sedative drugs (e.g., zolpidem) . Below, we compare its structural, synthetic, and functional attributes with analogous imidazo[1,2-a]pyridine derivatives and related isomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization. One common method is the reaction of 2-aminopyridine with isobutyraldehyde in the presence of a catalyst such as acetic acid. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of environmentally benign solvents and catalysts is also emphasized to minimize the ecological impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Isopropylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated imidazole or pyridine rings.
Substitution: Halogenated derivatives and other substituted products depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including 3-isopropylimidazo[1,2-a]pyridine, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study highlighted the synthesis of novel derivatives that showed promising results against various cancer cell lines, suggesting that structural modifications could enhance their potency and selectivity .
Antimycobacterial and Antileishmanial Properties
This compound has also been investigated for its antimycobacterial and antileishmanial activities. The imidazo[1,2-a]pyridine scaffold has been recognized as a "drug-like" structure suitable for the development of new therapeutics against Mycobacterium tuberculosis and Leishmania species. The compounds derived from this scaffold have shown effective inhibition of these pathogens in vitro .
Neuropathic Pain Modulation
Another significant application of this compound is its role as a modulator of the TRPM8 receptor, which is involved in pain sensation. Compounds that target this receptor can potentially treat conditions associated with neuropathic pain and inflammatory pain syndromes. Research has indicated that derivatives of imidazo[1,2-a]pyridine can effectively modulate TRPM8 activity, providing a basis for developing new analgesics .
Anticonvulsant Effects
The anticonvulsant properties of this compound have also been explored. Studies have demonstrated that certain derivatives possess the ability to suppress seizure activity in animal models. This suggests potential therapeutic use in managing epilepsy and other seizure disorders .
General Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been developed to optimize yield and purity. For example:
- Aza-Friedel–Crafts Reaction : This method allows for the alkylation of imidazo[1,2-a]pyridines using aldehydes and acetamides under catalytic conditions .
- Ugi-Tetrazole Reaction : This approach facilitates the introduction of functional groups on the imidazo ring to create diverse derivatives with enhanced biological activity .
Case Study 1: Anticancer Screening
A recent study evaluated a series of this compound derivatives against various cancer cell lines. The results indicated that specific substitutions on the imidazo ring significantly improved anticancer activity compared to the parent compound. The most potent derivative demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
Case Study 2: TRPM8 Modulation
In another investigation focusing on neuropathic pain relief, researchers synthesized several TRPM8 antagonists based on the this compound structure. These compounds were tested in animal models for their analgesic effects. The findings revealed that certain derivatives effectively reduced pain responses without significant side effects .
Mechanism of Action
The mechanism of action of 3-Isopropylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent type, position, and ring system configuration. Key comparisons include:
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
- Substituent Position : The 3-position is a common modification site. For example, 3-nitro derivatives exhibit antiparasitic activity , while tosyl-substituted analogs show antioxidant properties comparable to ascorbic acid .
- Ring System Differences : Isomers like 3-isopropylimidazo[1,5-a]pyridine () require distinct synthetic routes (e.g., 1,4-dipolar cycloaddition) compared to [1,2-a] systems, reflecting altered electronic environments.
Physicochemical Properties
Biological Activity
3-Isopropylimidazo[1,2-A]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a fused ring system combining imidazole and pyridine, with an isopropyl group contributing to its unique chemical properties. The presence of the isopropyl group enhances lipophilicity, which can influence interactions with biological targets.
Property | Details |
---|---|
Molecular Formula | C10H12N2 |
Molecular Weight | 160.22 g/mol |
Structural Features | Fused imidazole and pyridine rings |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can act as an enzyme inhibitor by binding to active or allosteric sites, thereby blocking substrate access. It may also modulate receptor activity as an agonist or antagonist, influencing various cellular signaling pathways. The specific molecular targets and pathways depend on the biological context and functional groups present on the compound.
Antimicrobial Activity
Research has indicated that imidazo[1,2-A]pyridine derivatives exhibit significant antimicrobial properties. For instance, certain analogs have shown effectiveness against multidrug-resistant tuberculosis (MDR-TB) with minimal inhibitory concentrations (MIC) ranging from 0.07 to 2.2 μM. These compounds demonstrated non-cytotoxicity against VERO cell lines (IC50 >128 μM), suggesting a favorable safety profile for further development .
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies have shown that modifications to the imidazo[1,2-A]pyridine core can enhance anticancer activity against various cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). The most potent derivatives exhibited MIC values as low as 0.003 μM against cancer cells while maintaining low toxicity levels .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the imidazo[1,2-A]pyridine scaffold can significantly impact its pharmacological properties:
Derivative | Activity | MIC (μM) |
---|---|---|
3-Carboxylates | Antimicrobial | 0.003 - 0.05 |
Benzyl amides | Anticancer | ≤0.006 |
Oxoacetamides | Moderate activity | Varies |
Case Studies
Several case studies highlight the effectiveness of this compound derivatives:
- Study on Anti-TB Activity: A series of synthesized compounds were tested against both replicating and non-replicating Mycobacterium tuberculosis. The best-performing compounds showed MIC values significantly lower than those of existing treatments, indicating potential for new TB therapies .
- Anticancer Evaluation: In vitro studies demonstrated that specific derivatives significantly inhibited the growth of cancer cell lines while exhibiting low toxicity levels compared to standard chemotherapeutics. This suggests that these compounds could serve as promising candidates for developing new anticancer agents .
Q & A
Q. What are the common synthetic routes for 3-Isopropylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis of this compound derivatives typically involves cyclization reactions between 2-aminopyridine and α-haloketones or electrophiles. Key methodologies include:
- Microwave-assisted synthesis : Enhances reaction efficiency and yield (e.g., 75–85% yields achieved in 15–30 minutes under microwave irradiation) .
- Copper-catalyzed three-component coupling : Utilizes 2-aminopyridines, aldehydes, and alkynes for regioselective synthesis, with yields up to 90% .
- Conventional thermal methods : Require longer reaction times (6–24 hours) and often result in lower yields (50–70%) compared to microwave methods .
Methodological Insight : Optimizing catalysts (e.g., Lewis acids like FeCl₃) and solvents (DMF vs. ethanol) significantly impacts purity. For example, microwave methods reduce side reactions, improving purity to >95% .
Q. How can structural characterization of this compound derivatives be systematically performed?
Basic Research Question
Characterization involves a multi-technique approach:
- 1H/13C NMR : Assigns substituent positions (e.g., isopropyl group at C-3 and halogen at C-6) .
- FTIR : Confirms functional groups (e.g., C=O stretch in acetylated derivatives at ~1680 cm⁻¹) .
- LC-MS/HPLC : Validates molecular weight and purity (>98% for bioactive compounds) .
- X-ray crystallography : Resolves regiochemical ambiguities, as seen in planar imidazo[1,2-a]pyridine cores with non-coplanar vinyl groups .
Advanced Research Question
- Hybridization strategies : Combining imidazo[1,2-a]pyridine with cinnamamide moieties enhances antimycobacterial selectivity (e.g., 10-fold lower MIC vs. parent compounds) .
- Substituent tuning : Electron-withdrawing groups (NO₂, CF₃) at C-8 improve antiviral activity by stabilizing ligand-receptor interactions .
Advanced Research Question
- Solvent-free microwave synthesis : Reduces waste (E-factor: 2.5 vs. 8.0 for conventional methods) .
- Catalyst recycling : FeCl₃ can be reused ≥3 times without yield drop in Friedel-Crafts acylations .
Methodological Insight : Apply green chemistry metrics (atom economy, E-factor) to compare methods. For example, copper-catalyzed three-component reactions achieve 85% atom economy vs. 60% for stepwise routes .
Q. What computational tools are effective for predicting the reactivity of this compound derivatives?
Advanced Research Question
- DFT calculations : Predict electrophilic substitution sites (e.g., C-3 reactivity in acetylations) .
- Molecular dynamics simulations : Model membrane permeability for antimycobacterial derivatives .
Methodological Insight : Combine Gaussian 09 for orbital energy calculations with Schrödinger Suite for binding free energy estimates .
Properties
Molecular Formula |
C10H12N2 |
---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-propan-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)9-7-11-10-5-3-4-6-12(9)10/h3-8H,1-2H3 |
InChI Key |
LFBIZWHBZRUSCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C2N1C=CC=C2 |
Origin of Product |
United States |
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